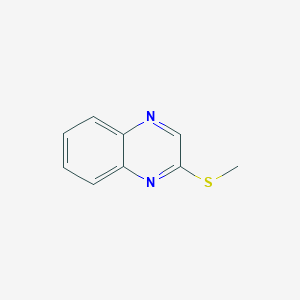
2-(Methylsulfanyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a methylsulfanyl group attached at the second position. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, optoelectronics, and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-(methylsulfanyl)quinoxaline. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Microwave-assisted synthesis has also been reported, offering a more efficient and eco-friendly approach .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles. Transition-metal-free catalysis and environmentally benign solvents are commonly used to enhance the sustainability of the synthesis process .
化学反应分析
Types of Reactions: 2-(Methylsulfanyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-(Methylsulfanyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic materials and fluorescent probes
作用机制
The mechanism of action of 2-(Methylsulfanyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 2-Chloro-3-(methylsulfanyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline derivatives
Comparison: Compared to other quinoxaline derivatives, it offers distinct photophysical properties and solute-solvent interactions, making it suitable for specific applications in optoelectronics and material science .
属性
CAS 编号 |
21948-73-2 |
|---|---|
分子式 |
C9H8N2S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-methylsulfanylquinoxaline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI 键 |
FOQUKZGBNFIUMZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


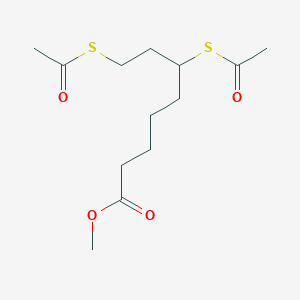

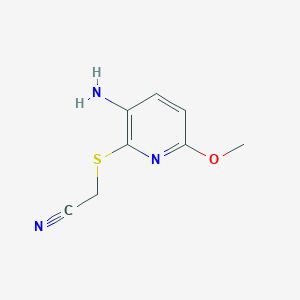
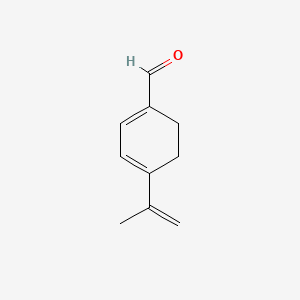
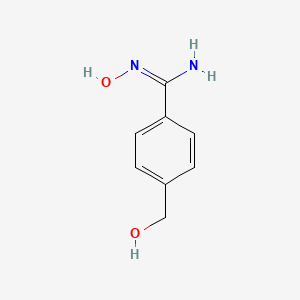
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
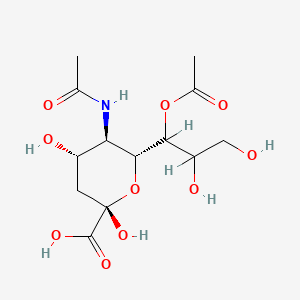
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
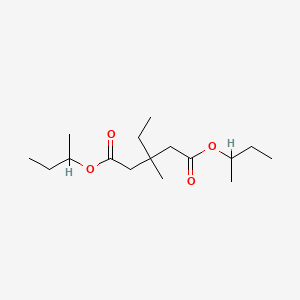
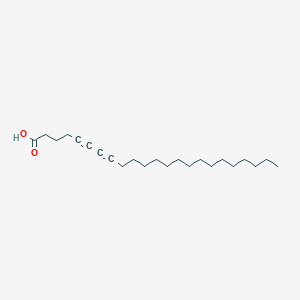
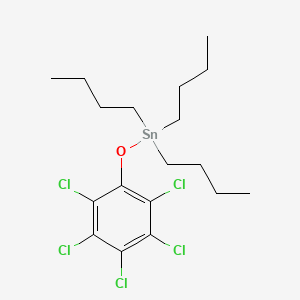

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)

